

# Identifying and characterizing Relebactam degradation products

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Compound of Interest		
Compound Name:	Relebactam sodium	
Cat. No.:	B3322652	Get Quote

# Relebactam Degradation: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Relebactam degradation products.

## Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it important for Relebactam?

A forced degradation study, or stress testing, is the process of subjecting a drug substance to conditions more severe than its intended storage to accelerate its degradation.[1] This is a critical component of drug development as it helps to:

- Identify potential degradation products that could form under various environmental conditions.
- Elucidate the degradation pathways of the drug substance.
- Establish the intrinsic stability of the molecule.
- Develop and validate stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.



For Relebactam, a  $\beta$ -lactamase inhibitor, understanding its stability is crucial for ensuring the quality, safety, and efficacy of the final drug product, particularly when it is co-formulated with other antibiotics like imipenem.[2][3]

Q2: What are the recommended stress conditions for a forced degradation study of Relebactam?

Based on general guidelines for  $\beta$ -lactam antibiotics and related compounds, the following stress conditions are recommended for Relebactam. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress Condition	Reagent and Concentration	Temperature	Duration
Acid Hydrolysis	0.1 M Hydrochloric Acid (HCI)	60°C	24 - 48 hours
Base Hydrolysis	0.1 M Sodium Hydroxide (NaOH)	Room Temperature	1 - 4 hours
Oxidative Degradation	3% Hydrogen Peroxide (H <sub>2</sub> O <sub>2</sub> )	Room Temperature	24 hours
Thermal Degradation	Solid-state	80°C	48 - 72 hours
Photolytic Degradation	Solution and Solid- state	UV light (254 nm) and visible light	24 - 48 hours

Q3: What analytical techniques are most suitable for identifying and characterizing Relebactam degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of Relebactam and its degradation products.

• High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating Relebactam from its degradation products and for quantifying the extent of degradation. A stability-indicating HPLC method must be developed and validated.



- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying unknown degradation products.[4] It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of isolated degradation products, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the degradation products.

Q4: Are there any known degradation products or pathways for Relebactam?

As of late 2025, detailed public literature on the specific degradation products and pathways of Relebactam under forced degradation conditions is limited. However, based on its chemical structure, which includes a diazabicyclooctane core, an amide linkage, and a sulfate group, potential degradation pathways can be hypothesized:

- Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which
  would cleave the piperidine side chain from the bicyclic core.
- Desulfation: While one study noted the stability of the sulfate group in the presence of the KPC-2 enzyme, it could be labile under certain chemical stress conditions, leading to a desulfated derivative.[5] For the structurally similar avibactam, desulfation is a known degradation route.[6]
- Ring Opening: The bicyclic ring system, although relatively stable, could potentially undergo ring-opening reactions under harsh conditions.

A study on the manufacturing process of Relebactam identified and controlled for the formation of oligomeric impurities during synthesis, but these are distinct from degradation products formed from environmental stress.[7]

## **Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue	Possible Cause(s)	Suggested Solution(s)
No degradation observed under stress conditions.	- Stress conditions are too mild (concentration, temperature, or duration is insufficient) Relebactam is highly stable under the tested conditions.	- Increase the concentration of the stressor, the temperature, or the duration of the study Ensure proper experimental setup (e.g., for photostability, ensure adequate light exposure).
Complete degradation of Relebactam.	- Stress conditions are too harsh.	- Reduce the concentration of the stressor, the temperature, or the duration of the study Take time-point samples to find the optimal degradation level (5-20%).
Poor chromatographic separation of Relebactam and its degradation products.	- Inappropriate HPLC column or mobile phase Gradient elution profile is not optimized.	- Screen different columns (e.g., C18, C8, Phenyl-Hexyl) Adjust the mobile phase composition (organic solvent ratio, pH, buffer concentration) Optimize the gradient slope and duration.
Difficulty in obtaining a mass spectrum for a degradation product.	- The degradation product is not ionizable under the tested MS conditions The concentration of the degradation product is too low.	- Try both positive and negative electrospray ionization (ESI) modes Optimize MS parameters (e.g., cone voltage, capillary voltage) Concentrate the sample or inject a larger volume if possible.
Inconclusive structural information from MS/MS data.	- Insufficient fragmentation to piece together the structure The degradation product is an isomer of another compound.	- Perform multi-stage fragmentation (MS <sup>n</sup> ) if available Isolate the degradation product using preparative HPLC and analyze



by NMR for definitive structural elucidation.

# Experimental Protocols General Protocol for Forced Degradation of Relebactam

- Preparation of Stock Solution: Prepare a stock solution of Relebactam at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
- Stress Conditions:
  - Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.
  - Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature.
  - Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H<sub>2</sub>O<sub>2</sub> to get a final concentration of 3% H<sub>2</sub>O<sub>2</sub>. Keep at room temperature, protected from light.
  - Thermal Degradation: Store the solid Relebactam powder in a hot air oven at 80°C.
  - Photolytic Degradation: Expose the solid Relebactam powder and the stock solution to UV (254 nm) and visible light in a photostability chamber.
- Sample Collection: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
- Neutralization (for acid and base hydrolysis samples): Neutralize the samples with an
  equivalent amount of base or acid, respectively, before analysis.
- Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC or LC-MS method.

### **Proposed Stability-Indicating HPLC-UV Method**

This method serves as a starting point and may require optimization.



Parameter	Condition
Column	C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B over 20 minutes, then reequilibrate
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
Detection Wavelength	210 nm

#### **Data Presentation**

**Table 1: Example Data Summary for Relebactam Forced** 

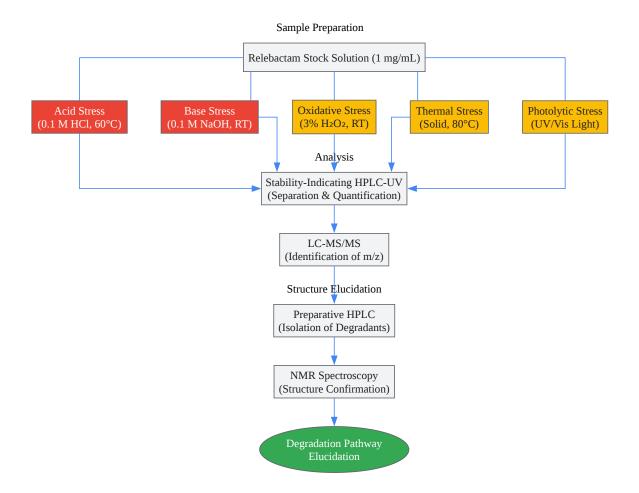
**Degradation Study** 

Stress Condition	Time (hours)	Relebactam Peak Area	% Relebactam Remaining	Degradatio n Product 1 Peak Area	Degradatio n Product 2 Peak Area
Control (t=0)	0	1,000,000	100.0	0	0
0.1 M HCI, 60°C	24	850,000	85.0	120,000	30,000
0.1 M NaOH, RT	4	820,000	82.0	50,000	130,000
3% H <sub>2</sub> O <sub>2</sub> , RT	24	910,000	91.0	90,000	0
80°C (Solid)	48	950,000	95.0	45,000	5,000
UV Light	24	880,000	88.0	110,000	10,000

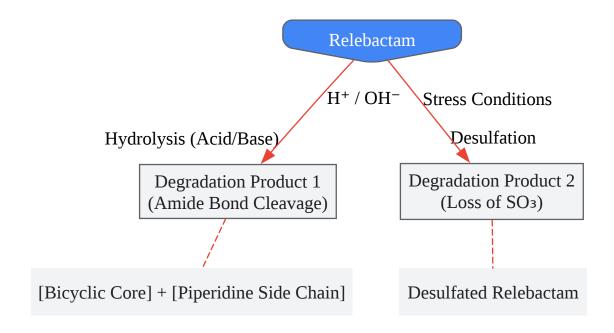


### **Visualizations**









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